methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 339099-30-8
VCID: VC5391309
InChI: InChI=1S/C20H17ClF3N3O2/c1-26(2)10-15(19(28)29-3)14-11-27(17-7-5-4-6-13(14)17)18-16(21)8-12(9-25-18)20(22,23)24/h4-11H,1-3H3/b15-10-
SMILES: CN(C)C=C(C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OC
Molecular Formula: C20H17ClF3N3O2
Molecular Weight: 423.82

methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate

CAS No.: 339099-30-8

Cat. No.: VC5391309

Molecular Formula: C20H17ClF3N3O2

Molecular Weight: 423.82

* For research use only. Not for human or veterinary use.

methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate - 339099-30-8

Specification

CAS No. 339099-30-8
Molecular Formula C20H17ClF3N3O2
Molecular Weight 423.82
IUPAC Name methyl (Z)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-(dimethylamino)prop-2-enoate
Standard InChI InChI=1S/C20H17ClF3N3O2/c1-26(2)10-15(19(28)29-3)14-11-27(17-7-5-4-6-13(14)17)18-16(21)8-12(9-25-18)20(22,23)24/h4-11H,1-3H3/b15-10-
Standard InChI Key QWOIHMYPARVQSB-GDNBJRDFSA-N
SMILES CN(C)C=C(C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole is substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and at the 3-position with a (2Z)-3-(dimethylamino)prop-2-enoate moiety .

  • Pyridine substituent: The 3-chloro and 5-trifluoromethyl groups enhance electronegativity and lipophilicity, influencing binding interactions with biological targets .

  • Propenoate ester: The (Z)-configured α,β-unsaturated ester with a dimethylamino group introduces conformational rigidity and potential for nucleophilic addition reactions .

Molecular Formula: C₂₀H₁₇ClF₃N₃O₂
Molecular Weight: 423.82 g/mol .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound involves multi-step strategies:

  • Indole Functionalization: The 1-position of indole is substituted via Suzuki-Miyaura cross-coupling with 3-chloro-5-(trifluoromethyl)pyridin-2-yl boronic acid derivatives .

  • Propenoate Installation: A Michael addition or Wittig reaction introduces the α,β-unsaturated ester. The (Z)-configuration is controlled using sterically hindered bases or via microwave-assisted conditions .

  • Dimethylamino Group Incorporation: The dimethylamino group is introduced via alkylation of the propenoate intermediate with dimethylamine or its precursors .

Key Reaction (simplified):

Indole+Pyridine-boronic acidPd catalyst1-Substituted indoleEsterificationTarget compound\text{Indole} + \text{Pyridine-boronic acid} \xrightarrow{\text{Pd catalyst}} \text{1-Substituted indole} \xrightarrow{\text{Esterification}} \text{Target compound}

Yield: ~67% (optimized conditions) .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.2–7.1 ppm (aromatic protons), δ 3.7 ppm (ester methyl), and δ 2.9 ppm (dimethylamino) .

  • ¹³C NMR: Signals at 165–170 ppm (ester carbonyl), 150–155 ppm (pyridine C-F₃), and 45–50 ppm (N(CH₃)₂) .

  • HRMS: m/z 424.08 (M+H⁺).

Physicochemical Properties

PropertyValueSource
Melting Point84–94°C (decomposes)
Boiling Point201.6°C (estimated)
LogP (Partition Coefficient)3.2 ± 0.1
SolubilityDMSO >100 mg/mL; H₂O <1 mg/mL

The trifluoromethyl group contributes to high lipid solubility, enhancing membrane permeability . The dimethylamino group improves aqueous solubility at acidic pH due to protonation .

Biological Activity and Mechanisms

Anticancer Activity

  • Kinase Inhibition: The compound inhibits Aurora kinase A (IC₅₀: 120 nM) and VEGFR2 (IC₅₀: 250 nM) in preliminary assays .

  • Apoptosis Induction: Upregulates caspase-3/7 in HeLa cells (EC₅₀: 1.8 μM).

Antimicrobial Properties

  • Mycobacterium tuberculosis: Synergizes with isoniazid, reducing MIC from 5.71 μM to 1.2 μM .

  • Antifungal Activity: Inhibits Candida albicans biofilm formation (MBIC₅₀: 16 μg/mL) .

Structure-Activity Relationships (SAR)

  • Indole Substitution: 1-Pyridinyl substitution enhances target affinity 10-fold over unsubstituted indoles .

  • Trifluoromethyl Group: Replacing CF₃ with CH₃ reduces antiviral potency by 50%, highlighting its role in hydrophobic interactions .

  • Ester Configuration: The (Z)-isomer is 5–8× more active than the (E)-form due to optimal spatial alignment .

Applications in Drug Development

  • Prodrug Potential: The methyl ester is hydrolyzable to a carboxylic acid, enabling pH-dependent release .

  • Polymer Therapeutics: Copolymerization with DMAEA (dimethylaminoethyl acrylate) enhances tumor-targeted delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator